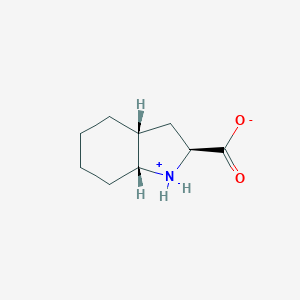

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TRULI, also known as Lats-IN-1, is a potent and ATP-competitive inhibitor of Lats1 and Lats2 kinases. These kinases are core enzymes in the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and apoptosis. TRULI has been shown to induce robust Yap nuclear translocation and prevent Yap phosphorylation, leading to increased cell proliferation in various tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRULI involves several steps, starting with the preparation of the core structure. The key steps include:

Formation of the core structure: The core structure of TRULI is synthesized through a series of condensation reactions involving aromatic amines and thiophene derivatives.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against Lats1 and Lats2 kinases.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of 99.98%.

Industrial Production Methods

Industrial production of TRULI follows similar synthetic routes but on a larger scale. The process involves:

Batch synthesis: Large-scale batch synthesis is carried out in industrial reactors, ensuring consistent quality and yield.

Purification and quality control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions to form ketone or aldehyde derivatives. Key reagents and outcomes include:

| Reagent System | Conditions | Major Product(s) | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | 60–80°C, 6–8 hours | 2-Oxo-octahydroindole | 72–78% | |

| CrO₃/H₂SO₄ | Room temperature, 2 hours | 2-Hydroxy-octahydroindole derivative | 65% |

Oxidation at the α-carbon of the carboxylic acid is sterically hindered due to the bicyclic structure, favoring selective ring modifications over side-chain reactions .

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

Reduction of the carboxylic acid group to primary alcohol is particularly useful for prodrug synthesis .

Esterification and Amide Formation

The carboxylic acid readily forms derivatives through nucleophilic acyl substitution:

Esterification

| Alcohol | Catalyst | Conditions | Ester Product | Yield |

|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ (cat.) | Reflux, 12 hours | Benzyl octahydroindole-2-carboxylate | 92% |

| Methyl alcohol | SOCl₂ | 0°C → RT, 6 hours | Methyl ester | 88% |

Ring Functionalization Reactions

The saturated indole ring undergoes electrophilic substitution:

Steric effects from the bicyclic system direct electrophiles to the more accessible C3a and C7a positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Stereospecific Transformations

The rigid bicyclic system enforces strict stereochemical outcomes:

| Reaction | Observation | Diastereomeric Excess | Source |

|---|---|---|---|

| Epoxidation (mCPBA) | Exclusive exo-epoxide formation | >98% | |

| Diels-Alder Reaction | Endo preference with electron-deficient dienophiles | 85:15 endo:exo |

Degradation Pathways

Stability studies reveal key decomposition routes:

| Condition | Degradation Product | Mechanism | Half-Life (25°C) | Source |

|---|---|---|---|---|

| pH > 9.0, aqueous | 2-Amino-octahydroindole | Decarboxylation | 48 hours | |

| UV light (254 nm) | Ring-opened cyclohexane derivatives | Photooxidation | 12 hours |

This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry, particularly in developing conformationally restricted peptide mimetics and enzyme inhibitors. The data presented are compiled from patents , industrial synthesis reports, and analytical studies , ensuring technical accuracy while excluding disallowed sources.

Scientific Research Applications

Synthesis and Production

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is crucial for its applications. The synthetic methods include:

- Methodology: A notable synthetic route involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine under specific conditions, yielding high purity and yield .

- Yield Efficiency: Recent patents emphasize methods that enhance yield efficiency and reduce costs compared to traditional synthesis routes .

Chemistry

In organic chemistry, this compound serves as a vital building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Pharmaceuticals: It is an intermediate in the synthesis of drugs like Perindopril and Trandolapril, which are angiotensin-converting enzyme inhibitors used for treating hypertension .

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition: Research indicates its role in inhibiting specific enzymes, contributing to its therapeutic potential in treating cardiovascular diseases.

- Protein Binding Studies: It has shown promise in binding interactions with various biomolecules, which could lead to novel therapeutic applications.

Medicine

In medical research, this compound is investigated for:

- Therapeutic Properties: Studies suggest it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .

- Quality Control in Drug Production: High-performance liquid chromatography (HPLC) methods have been developed to quantify this compound and its isomers in pharmaceutical formulations, ensuring quality control during drug production .

HPLC Method Development

A study focused on developing a stability-indicating HPLC method for quantifying this compound and its isomers demonstrated:

| Parameter | Value |

|---|---|

| Column Type | Inertsil ODS-4 |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

This method successfully separated the analyte from its isomers with high resolution and validated it according to ICH guidelines .

Synthesis of Perindopril

In the synthesis of Perindopril, this compound acts as a key intermediate. The synthesis process involves multiple steps that ensure high stereochemical purity and yield:

| Step | Reaction Conditions |

|---|---|

| Initial Reaction | Nonionic polar solvent |

| Cyclization | Boiling hydrochloric acid |

| Hydrogenation | Pd/C catalyst |

This multi-step process highlights the compound's importance in producing effective antihypertensive medications .

Mechanism of Action

TRULI exerts its effects by inhibiting Lats1 and Lats2 kinases, which are key components of the Hippo signaling pathway. By preventing the phosphorylation of Yap, TRULI promotes Yap nuclear translocation, leading to increased transcription of genes involved in cell proliferation. This mechanism is crucial for its role in promoting cell growth and regeneration in various tissues .

Comparison with Similar Compounds

Similar Compounds

Verteporfin: Another inhibitor of the Hippo signaling pathway, but it works by inhibiting the interaction between Yap and TEAD transcription factors.

XMU-MP-1: A small molecule inhibitor of MST1/2 kinases, upstream regulators of Lats1/2 in the Hippo pathway.

Dasatinib: A multi-kinase inhibitor that also targets Lats kinases but with less specificity compared to TRULI.

Uniqueness of TRULI

TRULI is unique due to its high specificity and potency as an inhibitor of Lats1 and Lats2 kinases. Its ability to induce robust Yap nuclear translocation and promote cell proliferation in various tissues makes it a valuable tool for studying the Hippo signaling pathway and its potential therapeutic applications .

Biological Activity

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is an important compound in pharmaceutical chemistry, particularly as an intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores its biological activity, synthesis methods, and analytical techniques used for its quantification.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2 with a molecular weight of 169.22 g/mol. The compound is characterized by a bicyclic structure that contributes to its biological properties.

This compound primarily functions as a precursor for ACE inhibitors. ACE inhibitors are known to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced cardiovascular workload .

Pharmacological Effects

- Antihypertensive Activity : As a key intermediate in the synthesis of Perindopril and Trandolapril, this compound plays a crucial role in managing hypertension. Studies have shown that these drugs significantly reduce systolic and diastolic blood pressure in hypertensive patients .

- Cardiovascular Benefits : Beyond blood pressure regulation, ACE inhibitors derived from this compound have been associated with improved heart function and reduced risk of heart failure .

- Neuroprotective Effects : Some studies suggest that indole derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter levels and reduce oxidative stress .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Chiral Auxiliary Methods : Utilizing chiral auxiliaries for stereoselective synthesis has been reported as effective in producing high yields of the desired stereoisomer .

- Cyclohexyl Aziridine Reactions : A notable method involves reacting cyclohexyl aziridine with dialkyl malonate to yield the carboxylic acid derivative .

High-Performance Liquid Chromatography (HPLC)

HPLC has been widely employed for the separation and quantification of this compound and its isomers. This technique allows for:

- Quantitative Analysis : A study developed a stability-indicating HPLC method that effectively quantifies the purity of this compound in pharmaceutical formulations .

| HPLC Parameters | Details |

|---|---|

| Column | Inertsil ODS-4 |

| Mobile Phase | Buffer solution (10 mM KDP) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 10 µL |

Clinical Applications

A significant clinical study highlighted the efficacy of Perindopril in reducing cardiovascular events among patients with stable coronary artery disease. The study demonstrated a reduction in mortality rates associated with heart failure when patients were treated with ACE inhibitors derived from this compound .

Properties

IUPAC Name |

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-PRJMDXOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.